N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide
Description
The compound N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring:
- A 3-fluoro-4-(4-phenylpiperazino)phenyl group at the acetamide nitrogen.
- A (4-methoxyphenyl)sulfanyl moiety at the α-carbon.
The fluorine atom may enhance metabolic stability, while the methoxy group could influence lipophilicity and binding affinity .
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2S/c1-31-21-8-10-22(11-9-21)32-18-25(30)27-19-7-12-24(23(26)17-19)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQKTBZKDOQPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with a variety of targets.
Mode of Action
It’s worth noting that similar compounds have shown anticonvulsant activity in animal models of epilepsy. These molecules bind to neuronal voltage-sensitive sodium channels (site 2), which could potentially inhibit the pathophysiological processes of epileptogenesis.
Biochemical Pathways
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound may affect pathways related to neuronal excitability and seizure activity.
Result of Action
Similar compounds have shown activity in the maximal electroshock (mes) seizures and the 6-hz screen, an animal model of human partial and therapy-resistant epilepsy. This suggests that this compound may have potential therapeutic applications in the treatment of epilepsy.
Comparison with Similar Compounds
Piperazine-Containing Acetamides
Piperazine derivatives are common in drug design due to their versatility in receptor interactions. Key analogs include:
Key Differences :
Sulfanyl Acetamides with Aryl Moieties
Sulfanyl linkages and aryl groups are critical for hydrogen bonding and π-π interactions. Notable examples:
Key Differences :
- The target compound’s phenylpiperazine may offer stronger basicity and solubility compared to CDD-934506’s nitro group, which could limit bioavailability.
Fluorophenyl Derivatives
Fluorine atoms are often used to modulate pharmacokinetics:
Key Differences :
Anti-Cancer and Anti-Infective Agents
Acetamides with anti-cancer activity provide a benchmark for comparison:
Key Differences :
- The target compound lacks the quinazoline or benzothiazole cores found in these anti-cancer agents, which are critical for DNA intercalation or topoisomerase inhibition.
- The sulfanyl group in the target compound may offer redox-modulating effects, a mechanism less prominent in Compound 38’s sulfonyl group .
Q & A
Basic Question: What are the key considerations for synthesizing N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide with high purity and yield?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to introduce the 4-phenylpiperazine moiety.
- Thioacetylation to attach the sulfanylacetamide group.
- Fluorination at the 3-position of the phenyl ring.
Critical parameters include: - Solvent selection (e.g., DMF or THF for polar intermediates).
- Catalyst optimization (e.g., palladium catalysts for coupling steps).
- Temperature control to minimize side products.
Post-synthesis purification via column chromatography or recrystallization is essential to achieve ≥95% purity. Analytical validation using HPLC ensures reproducibility .
Basic Question: How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies protons and carbons in the phenylpiperazine, fluorophenyl, and sulfanylacetamide groups. Key signals include δ ~6.8–7.4 ppm (aromatic protons) and δ ~3.8 ppm (methoxy group).
- 19F NMR confirms the fluorine substituent’s position (δ ~-110 ppm).
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z 421.53 for [M+H]⁺).
- FT-IR : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹). Cross-referencing with computational predictions (e.g., Gaussian simulations) enhances accuracy .
Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines, incubation times, or solvent/DMSO concentrations. Standardize protocols using guidelines like NIH/WHO recommendations .
- Compound Stability : Degradation under assay conditions (e.g., pH, light). Monitor stability via LC-MS over 24–72 hours.
- Target Selectivity : Off-target effects in kinase or receptor assays. Use siRNA knockdown or CRISPR-Cas9 models to validate specificity.
Statistical tools (e.g., ANOVA with post-hoc tests ) and meta-analysis of dose-response curves (EC₅₀/IC₅₀) improve reliability .
Advanced Question: What computational strategies predict the compound’s binding affinity to dopamine or serotonin receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with D2/D3 dopamine or 5-HT1A/2A serotonin receptors . Focus on:
- Piperazine moiety : Hydrogen bonding with Asp110 (D3 receptor).
- Fluorophenyl group : Hydrophobic interactions in the receptor pocket.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA . Validate predictions with radioligand displacement assays .
Basic Question: How to optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature Gradients : Test 4°C to 25°C to induce nucleation.
- Additives : Introduce silver nitrate or polyethylene glycol to improve crystal packing.
Data collection at synchrotron facilities (e.g., λ = 0.9 Å) enhances resolution. Refinement with SHELXL (for small molecules) resolves disorder in the piperazine ring .
Advanced Question: What strategies address low aqueous solubility during in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.
- Nanoparticle Formulation : Use PLGA nanoparticles or liposomes (size <200 nm via DLS).
- Co-solvency : Combine with Cremophor EL or cyclodextrins .
Validate bioavailability via pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) in rodent models .
Advanced Question: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Library Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs).
- Biological Testing : Compare IC₅₀ values across assays (e.g., kinase inhibition, antimicrobial activity).
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Highlight the fluorine atom’s role in enhancing membrane permeability .
Basic Question: What analytical methods quantify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
- HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group).
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations . Storage recommendations (e.g., desiccated at -20°C) are derived from these data .
Advanced Question: How can researchers validate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
- Proteomics : Use Western blotting or SILAC to quantify protein targets (e.g., PARP cleavage for apoptosis).
- Metabolomics : Track ATP/NAD+ depletion via LC-MS . Combine with knockout models (e.g., p53⁻/⁻) to confirm target specificity .
Advanced Question: What crystallographic tools resolve disorder in the 4-phenylpiperazine moiety?
Methodological Answer:
- Twinning Analysis : Use PLATON to detect twinning and apply TWINLAW matrices.
- Restraints in SHELXL : Apply SIMU/DELU restraints to model thermal motion in the piperazine ring.
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H⋯π) stabilizing the lattice. Publish CIF files in the Cambridge Structural Database for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
